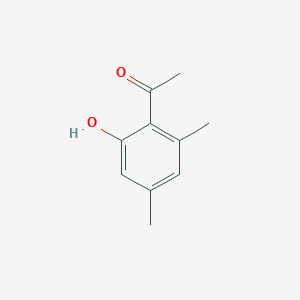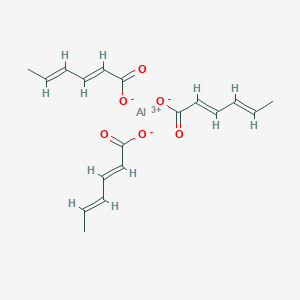
Aluminum sorbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum sorbate is a chemical compound that is used in various industries, including food and pharmaceuticals. It is a salt that is formed by the reaction of aluminum hydroxide with sorbic acid. The compound is known for its antimicrobial properties and is used as a preservative in many products.
Mecanismo De Acción
The antimicrobial activity of aluminum sorbate is due to its ability to disrupt the cell membranes of microorganisms. It is believed to interact with the lipid bilayer of the cell membrane, causing structural damage and leakage of cellular contents. This leads to the death of the microorganism.
Efectos Bioquímicos Y Fisiológicos
Aluminum sorbate has been shown to have low toxicity and is considered safe for use in food and pharmaceutical products. It is rapidly absorbed and eliminated from the body, and does not accumulate in tissues. However, some studies have suggested that prolonged exposure to high concentrations of aluminum sorbate may have negative effects on cellular metabolism and DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of aluminum sorbate is its broad-spectrum antimicrobial activity, which makes it useful for a wide range of applications. It is also relatively inexpensive and easy to synthesize. However, its use in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several areas of research that could be pursued in the future regarding aluminum sorbate. These include:
1. Development of new synthesis methods for aluminum sorbate that are more efficient and environmentally friendly.
2. Investigation of the potential use of aluminum sorbate in other industries, such as cosmetics and personal care products.
3. Study of the long-term effects of exposure to aluminum sorbate on human health and the environment.
4. Development of new formulations of aluminum sorbate that are more effective against specific microorganisms.
5. Investigation of the potential use of aluminum sorbate in combination with other antimicrobial agents to enhance its effectiveness.
Conclusion:
Aluminum sorbate is a useful compound with broad-spectrum antimicrobial activity. Its use as a preservative in food and pharmaceutical products has been approved by regulatory agencies, and it has been extensively studied for its potential applications in various industries. However, more research is needed to fully understand its mechanism of action, potential toxicity, and long-term effects on human health and the environment.
Métodos De Síntesis
The synthesis of aluminum sorbate involves the reaction between aluminum hydroxide and sorbic acid. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is filtered and dried. The purity of the product can be determined using various analytical techniques such as infrared spectroscopy and elemental analysis.
Aplicaciones Científicas De Investigación
Aluminum sorbate has been extensively studied for its antimicrobial properties and its potential use as a preservative in various industries. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and yeasts. Its use as a preservative in food and pharmaceutical products has been approved by regulatory agencies such as the FDA.
Propiedades
Número CAS |
16899-72-2 |
|---|---|
Nombre del producto |
Aluminum sorbate |
Fórmula molecular |
C18H21AlO6 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
aluminum;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/3C6H8O2.Al/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
Clave InChI |
UUGHYISAEYRDII-KWYLWIMLSA-K |
SMILES isomérico |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Al+3] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
SMILES canónico |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Al+3] |
Sinónimos |
ALUMINIUMSORBATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



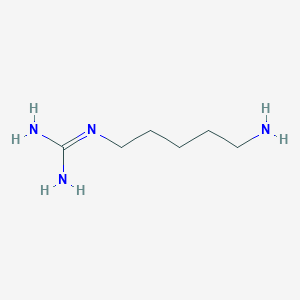
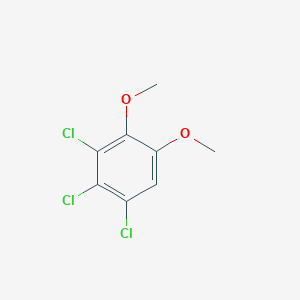
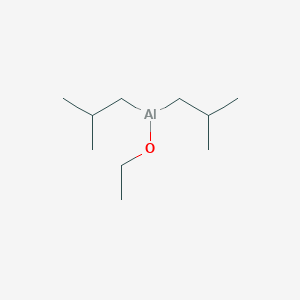
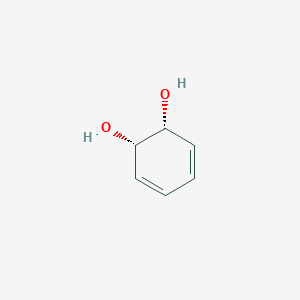
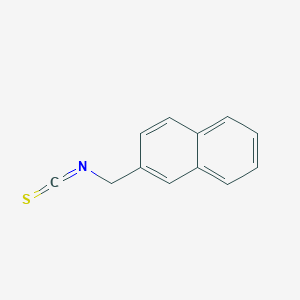
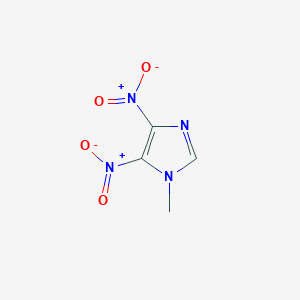
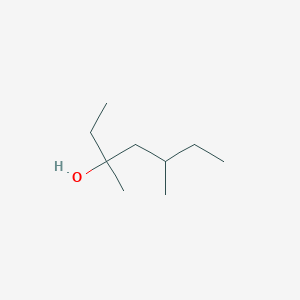
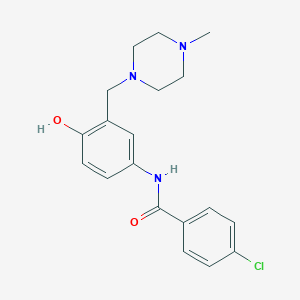
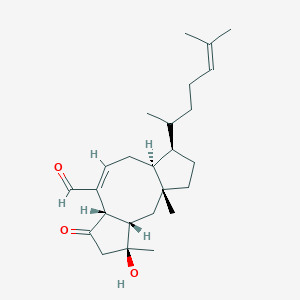
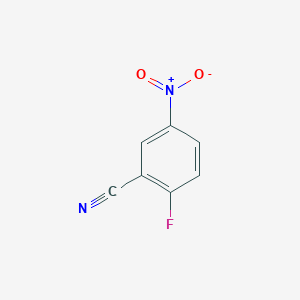
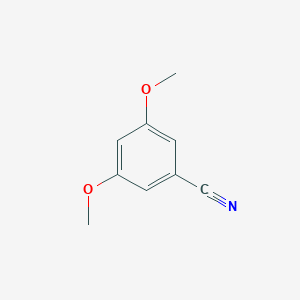
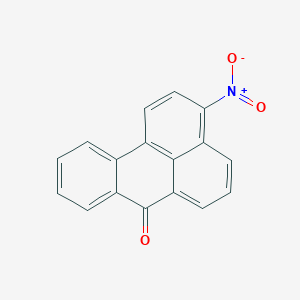
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
